1-Phenyltryptamine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

1-Phenyltryptamine (CAS 40619-61-2, PubChem CID is a synthetic tryptamine derivative distinguished by a phenyl substituent at the N1-position of the indole ring. Its molecular formula is C₁₆H₁₆N₂ with a molecular weight of 236.31 g/mol.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B8457114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyltryptamine
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)CCN
InChIInChI=1S/C16H16N2/c17-11-10-13-12-18(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-9,12H,10-11,17H2
InChIKeyVTNTWBXHFCUYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyltryptamine for Research Procurement: Compound Class and Structural Identity


1-Phenyltryptamine (CAS 40619-61-2, PubChem CID 21940715) is a synthetic tryptamine derivative distinguished by a phenyl substituent at the N1-position of the indole ring [1]. Its molecular formula is C₁₆H₁₆N₂ with a molecular weight of 236.31 g/mol [1]. Unlike the endogenous trace amine tryptamine, which bears a free indole NH, 1-phenyltryptamine features an N-aryl substituent that substantially alters its physicochemical profile—including a computed XLogP3-AA of 3.0 versus 1.4 for tryptamine—and its predicted interactions with serotonergic targets [2]. This compound belongs to the broader class of N1-substituted tryptamines, a chemotype explored for 5-HT₆ receptor modulation, serotonin transporter (SERT) recognition, and as a synthetic scaffold in medicinal chemistry [3][4].

Why 1-Phenyltryptamine Cannot Be Replaced by Tryptamine or N,N-Dimethyltryptamine in Research Applications


The N1-phenyl substitution in 1-phenyltryptamine produces a fundamentally different chemotype from both the parent tryptamine and side-chain-substituted analogs such as N,N-dimethyltryptamine (DMT). The computed XLogP3-AA of 3.0 for 1-phenyltryptamine represents a ~40-fold increase in lipophilicity relative to tryptamine (XLogP3 = 1.4), which directly impacts membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding [1][2]. Critically, published SAR studies on N1-substituted tryptamines demonstrate that indole nitrogen modifications produce up to 40-fold potency differences at SERT and dramatically alter affinity at 5-HT₆ receptors, with N1-benzenesulfonyl analogs achieving Ki values as low as 4.1 nM while N1-benzyl counterparts show substantially reduced affinity [3][4]. Furthermore, 1-phenyltryptamine is regioisomerically distinct from 2-phenyltryptamines, which are established 5-HT₂A antagonists and melatonin receptor ligands—meaning the position of phenyl substitution alone redirects the pharmacological profile [5]. These multidimensional differences mean that tryptamine, DMT, or other non-N1-substituted analogs cannot serve as functional surrogates for 1-phenyltryptamine in receptor screening, transporter studies, or medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-Phenyltryptamine Against Key Comparators


Lipophilicity (XLogP) Comparison: 1-Phenyltryptamine Versus Tryptamine and DMT

1-Phenyltryptamine exhibits a computed XLogP3-AA of 3.0, compared to XLogP3 values of 1.4 for tryptamine and approximately 2.2 for N,N-dimethyltryptamine (DMT), based on PubChem computed property data [1][2][3]. This represents a +1.6 log unit increase over tryptamine, corresponding to approximately 40-fold greater lipophilicity. The increased logP is a direct consequence of the N1-phenyl substituent and is predicted to enhance membrane passive permeability and CNS penetration potential, while also altering non-specific protein binding characteristics [4].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Serotonin Transporter (SERT) Interaction: Indole Nitrogen Substitution Modulates Potency

Adkins et al. (2001) demonstrated that tryptamine derivatives bearing indole nitrogen substitutions—exemplified by N-isopropyltryptamine (NIT) and 5-methoxy-N-isopropyltryptamine (5-MNIT)—exhibit up to 40-fold potency differences for inhibiting [³H]5-HT transport when comparing human versus Drosophila melanogaster SERT [1]. This study established that the N1-position is a critical determinant of SERT substrate recognition, with potency differences mapped to transmembrane domain I residue Y95 (human) / F90 (Drosophila). While 1-phenyltryptamine itself was not directly tested in this study, the finding that indole nitrogen modifications produce large-magnitude potency shifts provides class-level evidence that 1-phenyltryptamine would display significantly altered SERT pharmacology compared to the unsubstituted parent tryptamine or side-chain-substituted analogs like DMT [1].

Serotonin Transporter SERT Transporter Selectivity Species Variants

5-HT₆ Receptor Chemotype Differentiation: N1-Phenyl Versus N1-Benzenesulfonyl and N1-Benzyl

The Glennon group established a systematic SAR for N1-substituted tryptamines at human 5-HT₆ receptors. N1-Benzenesulfonyltryptamine (compound 31a) displays high affinity with Ki = 4.1 nM, while replacement of the benzenesulfonyl moiety with a benzyl group results in decreased affinity [1]. Critically, N1-benzyltryptamine counterparts bind in a different fashion from their N1-benzenesulfonyl counterparts, as evidenced by poor correlation (r² = 0.048) between the two series [1][2]. 1-Phenyltryptamine, bearing a direct N1-phenyl substitution without the sulfonyl linker, represents a third distinct chemotype within the N1-substituted tryptamine family. The absence of the sulfonyl group eliminates a hydrogen-bond acceptor and alters the electrostatic surface, predicting binding characteristics distinct from both the high-affinity N1-benzenesulfonyl series and the N1-benzyl series [1].

5-HT6 Receptor N1-Substituted Tryptamines Receptor Binding SAR

Regioisomeric Differentiation: 1-Phenyltryptamine Versus 2-Phenyltryptamine Pharmacological Profiles

The position of phenyl substitution on the tryptamine scaffold produces fundamentally different pharmacology. 2-Phenyltryptamines are established as high-affinity 5-HT₂A receptor antagonists and melatonin receptor ligands. Specifically, 2-aryl tryptamines have been identified as selective h5-HT₂A antagonists, with SAR studies demonstrating that h5-HT₂A affinity and selectivity over h5-HT₂C and hD₂ receptors can be controlled by the C-2 aryl group . In the melatonin receptor field, 5-methoxy-2-phenyltryptamides exhibit binding affinities for the chicken brain melatonin receptor that, in some cases, exceed that of melatonin itself [1]. In contrast, 1-phenyltryptamine, with the phenyl substituent at N1 rather than C2, presents the aryl group in a different spatial orientation and electronic environment, as evidenced by the Glennon group's finding that N1-substitution directs ligand interaction toward distinct receptor regions (5-HT₆ vs. 5-HT₂A selectivity) [2]. This regioisomeric divergence means that 1-phenyltryptamine and 2-phenyltryptamine are not interchangeable and should be selected based on the specific receptor target of interest.

Regioisomerism 5-HT2A Antagonist Melatonin Receptor Phenyl Substitution Position

Physicochemical Differentiation: Molecular Weight and Topological Polar Surface Area Impact on CNS Drug-Likeness

1-Phenyltryptamine possesses a topological polar surface area (TPSA) of 31 Ų versus 41.81 Ų for tryptamine, alongside a molecular weight increase from 160.22 to 236.31 g/mol [1][2]. Both compounds fall within favorable CNS drug-like space: TPSA < 60 Ų for both supports predicted brain penetration, while the higher MW of 1-phenyltryptamine remains below the 400 Da threshold commonly associated with oral CNS drug-likeness [3]. Compared to DMT (MW 188.27, TPSA ~31 Ų), 1-phenyltryptamine retains a similar TPSA but offers increased molecular volume and lipophilicity [4]. This combination of maintained low TPSA with enhanced lipophilicity predicts improved passive BBB permeation relative to tryptamine while retaining favorable CNS drug-like properties [3].

CNS Drug-Likeness TPSA Molecular Weight Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 1-Phenyltryptamine


Serotonin Transporter (SERT) Structure-Function Studies Requiring N1-Modified Probes

Based on the Adkins et al. (2001) demonstration that indole nitrogen substitutions produce up to 40-fold potency differences at SERT [1], 1-phenyltryptamine is suitable as an N1-aryl probe complementing the N1-alkyl substituted tools (N-isopropyltryptamine, 5-methoxy-N-isopropyltryptamine) used in the foundational SERT species-variant literature. Its N1-phenyl substituent provides steric and electronic properties distinct from N1-alkyl modifications, enabling exploration of the SERT transmembrane domain I binding pocket that was implicated in species-specific recognition [1].

5-HT₆ Receptor Ligand Discovery Using an Underexplored N1-Chemotype

The Glennon group's SAR established that N1-benzenesulfonyl substitution achieves optimal 5-HT₆ affinity (Ki = 4.1 nM), while N1-benzyl substitution results in decreased affinity and a different binding mode (r² = 0.048 correlation between series) [2][3]. 1-Phenyltryptamine, lacking the sulfonyl linker, represents a third N1-chemotype that may access binding poses not available to either the sulfonyl or benzyl series. This makes it a valuable scaffold for 5-HT₆ ligand diversification campaigns and selectivity profiling against other serotonin receptor subtypes [2].

CNS Penetration-Focused Screening Libraries Leveraging Enhanced Lipophilicity

With a computed XLogP3-AA of 3.0 (versus 1.4 for tryptamine), TPSA of 31 Ų, and molecular weight of 236.31 g/mol, 1-phenyltryptamine occupies a favorable position within CNS drug-like chemical space [4][5]. Its lipophilicity is substantially elevated relative to the endogenous tryptamine scaffold while maintaining TPSA well below the 60-70 Ų threshold associated with CNS penetration [5]. This profile supports its inclusion in CNS-focused compound libraries where tryptamine-based scaffolds with enhanced passive permeability are desired.

Regioisomeric Selectivity Profiling: 1-Phenyl Versus 2-Phenyl Tryptamine Comparator Studies

The stark pharmacological divergence between 2-phenyltryptamines (5-HT₂A antagonists, melatonin receptor ligands with sub-nanomolar affinity) and the predicted profile of 1-phenyltryptamine (N1-SAR-informed 5-HT₆/SERT interaction) positions this compound as a critical comparator for regioisomeric selectivity studies [6][7]. Systematic side-by-side profiling of 1-phenyltryptamine and 2-phenyltryptamine across serotonin receptor panels can delineate how phenyl substitution position governs receptor subtype engagement, informing the design of subtype-selective tryptamine-derived ligands [7].

Quote Request

Request a Quote for 1-Phenyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.